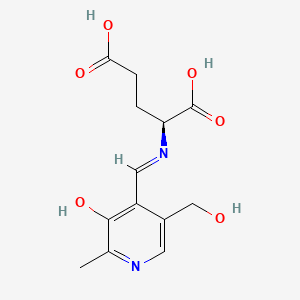

Pyridoxylideneglutamate

Übersicht

Beschreibung

Pyridoxylideneglutamate is a compound with the molecular formula C13H16N2O6 . It has been used in the formation of a radiopharmaceutical, Technetium-99m-pyridoxylideneglutamate (99mTc-PG), which shows marked biliary excretion with accumulation of radioactivity in the gallbladder and intestines of experimental animals .

Synthesis Analysis

The labeling of pyridoxal and the pyridoxylidene derivative of glutamic acid with 99mTc has been achieved by a simple autoclaving procedure . This compound has been extensively investigated with a view to its application in the diagnosis of biliary disorders .

Chemical Reactions Analysis

Technetium-99m-pyridoxylideneglutamate (99mTc-PG) shows marked biliary excretion with accumulation of radioactivity in the gallbladder and intestines of experimental animals . This suggests that the compound undergoes chemical reactions within the body that facilitate its excretion through the biliary system .

Wissenschaftliche Forschungsanwendungen

Hepatobiliary Imaging

Detection of Intrahepatic Lithiasis : Sequential scintiphotography using Technetium-99m pyridoxylideneglutamate (Tc-99m PG) has been effective in diagnosing intrahepatic stone. This technique is simple and harmless, making it a valuable screening tool for this disease (Yeh, Liu, & Huang, 1980).

Gallbladder Imaging : Tc-99m PG has been compared to 131I-rose bengal for hepatobiliary studies in rabbits, showing rapid clearance from the blood and effective visualization of the gallbladder and biliary passages (Kubota, Eckelman, Poulose, & Reba, 1976).

Clinical Aspects in Humans : In human subjects, Tc-99m PG showed rapid biliary excretion, enabling visualization of the biliary tree and gallbladder within minutes after injection. It proved useful in diagnosing complete extrahepatic biliary obstruction and in differentiating between hepatocellular disease and extrahepatic biliary tract obstruction (Ronai et al., 1975).

DNA Repair and Biochemistry

- Role in DNA Photolyase : Photolyase, an enzyme that repairs DNA damage caused by UV radiation, utilizes energy from visible light to repair cyclobutane pyrimidine dimers. Pyridoxylideneglutamate is relevant in understanding the structure and function of this enzyme, particularly in its interaction with flavin adenine dinucleotide (FAD) (Sancar, 1994).

Other Applications

Toxicity Assessment in Vertebrates : The toxicity of pyriproxyfen, a pyridine-based pesticide, was assessed in zebrafish embryos. This study is significant for understanding the environmental and health implications of pyridine derivatives (Maharajan et al., 2018).

Biological Toxicity of Pyrene : Research on the biotoxicity of pyrene, a tetracyclic aromatic hydrocarbon, in the soil organism Eisenia fetida demonstrates the environmental impact of pyridine compounds and their derivatives (Sun et al., 2021).

Eigenschaften

IUPAC Name |

(2S)-2-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylideneamino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O6/c1-7-12(19)9(8(6-16)4-14-7)5-15-10(13(20)21)2-3-11(17)18/h4-5,10,16,19H,2-3,6H2,1H3,(H,17,18)(H,20,21)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDIGYCWRAAYWTQ-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)C=NC(CCC(=O)O)C(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=C(C(=C1O)C=N[C@@H](CCC(=O)O)C(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridoxylideneglutamate | |

CAS RN |

13934-03-7 | |

| Record name | Pyridoxylideneglutamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013934037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

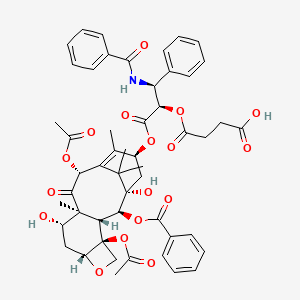

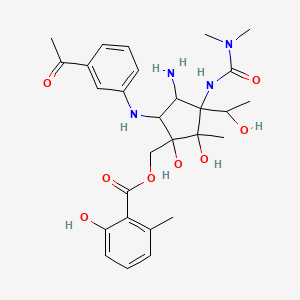

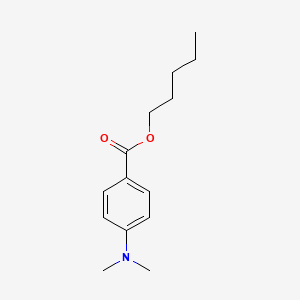

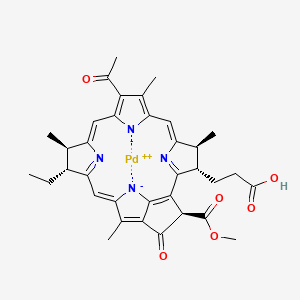

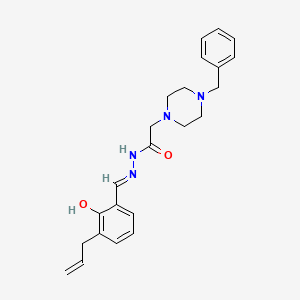

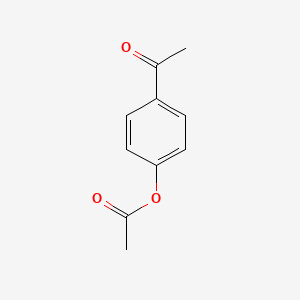

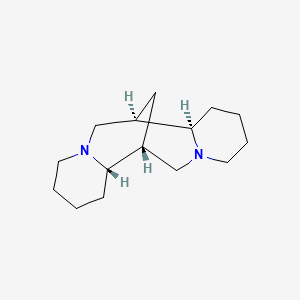

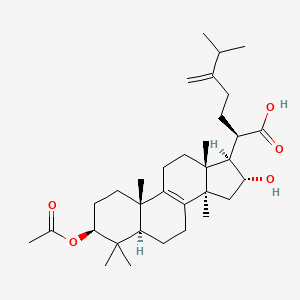

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B1678274.png)